molecular formula C9H22N2 B1609554 N-Butyl-N'-isopropyl ethylenediamine CAS No. 886503-66-8

N-Butyl-N'-isopropyl ethylenediamine

Cat. No.: B1609554
CAS No.: 886503-66-8
M. Wt: 158.28 g/mol
InChI Key: XTFDSAUWRREFRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N’-isopropyl ethylenediamine typically involves the reaction of ethylenediamine with butyl and isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of N-Butyl-N’-isopropyl ethylenediamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-isopropyl ethylenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while substitution reactions can produce various substituted amines .

Scientific Research Applications

N-Butyl-N’-isopropyl ethylenediamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic uses, including as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Butyl-N’-isopropyl ethylenediamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze specific reactions. Additionally, its amine groups can participate in hydrogen bonding and other interactions that influence its reactivity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl ethylenediamine
  • N-Isopropyl ethylenediamine
  • N,N’-Diisopropyl ethylenediamine

Uniqueness

N-Butyl-N’-isopropyl ethylenediamine is unique due to its specific combination of butyl and isopropyl groups attached to the ethylenediamine backbone. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-butyl-N'-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-4-5-6-10-7-8-11-9(2)3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFDSAUWRREFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428539
Record name N-Butyl-N'-isopropyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-66-8
Record name N-Butyl-N'-isopropyl ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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